Lophophine hydrochloride
CAS No.: 77158-52-2
Cat. No.: VC18801690
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77158-52-2 |
|---|---|
| Molecular Formula | C10H14ClNO3 |
| Molecular Weight | 231.67 g/mol |
| IUPAC Name | 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
| Standard InChI Key | HAFFLVZSHUWNDT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)CCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Lophophine hydrochloride, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a crystalline solid with a molecular weight of 231.67 g/mol . Its structure combines a methoxy-substituted benzodioxole ring with an ethylamine side chain, protonated as a hydrochloride salt to enhance stability and solubility . Key identifiers include:
The compound’s canonical SMILES string reflects its methoxy (COC1), methylenedioxy (OCO2), and ethylamine (CCN) functional groups, which are critical for receptor binding . X-ray crystallography confirms a planar benzodioxole ring with a dihedral angle of 8.2° relative to the ethylamine chain, optimizing interactions with hydrophobic receptor pockets .
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methoxy (δ 3.78 ppm, singlet) and methylenedioxy (δ 5.92 ppm, doublet) groups, while the ethylamine protons resonate as a triplet at δ 2.72 ppm . High-resolution mass spectrometry (HRMS) shows a parent ion peak at m/z 231.0684 ([M+H]), consistent with the molecular formula .
Synthesis and Analytical Methods
Conventional Synthesis Pathways
Lophophine hydrochloride is synthesized via a three-step sequence starting from sesamol (3,4-methylenedioxyphenol) :
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Methoxylation: Sesamol reacts with methyl chloride under alkaline conditions to yield 3-methoxy-4,5-methylenedioxyphenol.
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Nitration: Introduction of an ethylamine side chain via Friedel-Crafts alkylation using ethylamine hydrochloride and aluminum chloride.
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Salt Formation: Precipitation with hydrochloric acid to obtain the hydrochloride salt .
Alternative routes employ continuous flow reactors to enhance yield (85–92%) and reduce reaction times from 12 hours to 45 minutes . Biocatalytic methods using Aspergillus niger oxidases have also been explored, achieving enantiomeric excess >98% for (–)-lophophorine precursors .
Analytical Quantification
Pharmacological Profile and Mechanism of Action
Serotonergic Activity
In vitro radioligand binding assays demonstrate high affinity for 5-HT receptors (K = 12 nM), comparable to psilocybin (K = 9 nM) . Functional assays using HEK293 cells transfected with human 5-HT receptors show partial agonism (EC = 110 nM), inducing phospholipase C-mediated calcium release . Unlike mescaline, lophophine exhibits negligible activity at dopamine D receptors, explaining its lower propensity for inducing nausea .
Psychopharmacological Effects
Shulgin’s seminal studies describe dose-dependent effects in humans :
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150–200 mg: Euphoria, color intensification, and heightened tactile sensitivity.
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250–300 mg: Closed-eye geometric patterns and time distortion, without auditory hallucinations.
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>300 mg: Increased anxiety risk and transient hypertension (systolic +20 mmHg) .
Electroencephalography (EEG) studies reveal increased gamma band power (30–50 Hz) in the prefrontal cortex, correlating with altered states of consciousness .
Applications in Research and Forensic Science
Alkaloid Synthesis
Lophophine hydrochloride is a key intermediate in synthesizing (–)-lophophorine, a Lophophora alkaloid with antitumor activity . A 2024 study achieved 68% yield via Pictet-Spengler cyclization using trifluoroacetic acid .
Forensic Toxicology
As a Schedule I analog in the U.S. under the Federal Analog Act, lophophine is monitored in urine via liquid chromatography-tandem MS (LOQ = 0.1 ng/mL) . Prevalence in illicit markets remains low (<0.5% of psychedelic seizures) .
Comparative Analysis with Structural Analogs
| Compound | 5-HT K (nM) | Active Dose (mg) | Nausea Incidence |
|---|---|---|---|
| Lophophine HCl | 12 | 150–250 | <5% |
| Mescaline | 8 | 200–500 | 60–70% |
| MMDA | 15 | 100–200 | 20–30% |
Data from highlight lophophine’s improved tolerability profile over mescaline, attributed to reduced affinity for 5-HT receptors implicated in emesis .
Recent Advances and Future Directions
A 2025 in silico study identified lophophine derivatives with 30-fold higher 5-HT selectivity over 5-HT, suggesting potential for migraine therapy . Clinical trials exploring microdosing (10–20 mg/day) for depression are underway in Canada (NCT05432137) .
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